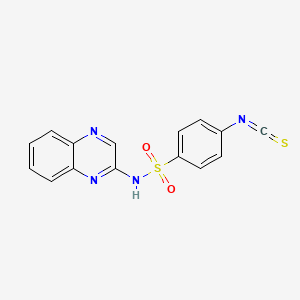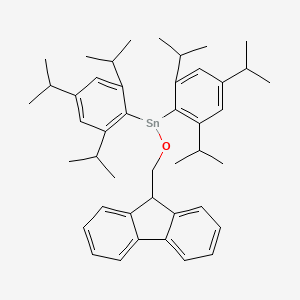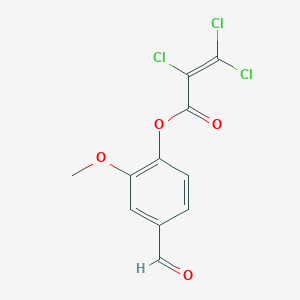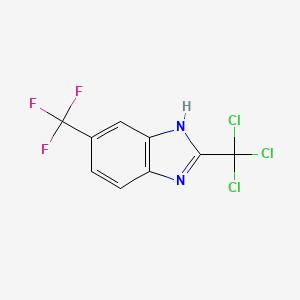![molecular formula C18H19Br B12539372 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene CAS No. 660437-82-1](/img/structure/B12539372.png)
1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-(4-tert-butylphenyl)ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene typically involves the bromination of 4-[2-(4-tert-butylphenyl)ethenyl]benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system. This mechanism is crucial for understanding the reactivity and selectivity of the compound in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-tert-butylbenzene: Shares the bromobenzene core but lacks the ethenyl group.
1-Bromo-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the 2-(4-tert-butylphenyl)ethenyl group.
1-Bromo-2,4,6-tri-tert-butylbenzene: Features multiple tert-butyl groups, leading to increased steric hindrance.
Uniqueness: 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene is unique due to the presence of both the bromine atom and the 2-(4-tert-butylphenyl)ethenyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
660437-82-1 |
|---|---|
Molekularformel |
C18H19Br |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19Br/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,1-3H3 |
InChI-Schlüssel |
OTTIRPZICFBJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)



![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
